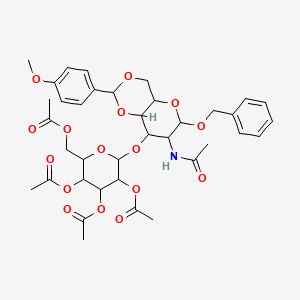
Benzyl 2-acetamido-2-deoxy-4,6-O-(4'-methoxybenzylidene)-3-O-(2',3',4',6'-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZYL 2-ACETAMIDO-2-DEOXY-4,6-O-(4’-METHOXYBENZYLIDENE)-3-O-(2’,3’,4’,6’-TETRA- O-ACETYL-BETA-D-GALACTOPYRANOSYL)-ALPHA-D-GALACTOPYRANOSIDE: is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to a non-carbohydrate moiety, typically through a glycosidic bond. This compound is characterized by its intricate structure, which includes multiple acetyl and methoxybenzylidene groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-ACETAMIDO-2-DEOXY-4,6-O-(4’-METHOXYBENZYLIDENE)-3-O-(2’,3’,4’,6’-TETRA- O-ACETYL-BETA-D-GALACTOPYRANOSYL)-ALPHA-D-GALACTOPYRANOSIDE typically involves multi-step organic synthesis. The process may include:
Protection and Deprotection Steps: Protecting groups such as acetyl and methoxybenzylidene are used to protect reactive hydroxyl groups during the synthesis.
Glycosylation Reactions: The formation of glycosidic bonds between sugar moieties and the non-carbohydrate part.
Acetylation: Introduction of acetyl groups to protect hydroxyl groups and to modify the solubility and reactivity of the compound.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Synthesis: For larger scale production, continuous flow reactors may be used to improve efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl and acetyl groups.
Reduction: Reduction reactions can occur at the acetyl groups, converting them back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the acetyl and methoxybenzylidene groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Acid or base catalysts for glycosylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Glycosidic Bonds: Helps in understanding the formation and cleavage of glycosidic bonds.
Biology
Glycobiology Research: Used in the study of carbohydrate-protein interactions.
Enzyme Substrate: Acts as a substrate for glycosidases and glycosyltransferases.
Medicine
Drug Development: Potential use in the development of glycoside-based drugs.
Biomarker Discovery: Used in the identification of biomarkers for various diseases.
Industry
Biotechnology: Used in the production of bioactive glycosides.
Pharmaceuticals: Used in the formulation of drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of BENZYL 2-ACETAMIDO-2-DEOXY-4,6-O-(4’-METHOXYBENZYLIDENE)-3-O-(2’,3’,4’,6’-TETRA- O-ACETYL-BETA-D-GALACTOPYRANOSYL)-ALPHA-D-GALACTOPYRANOSIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Modulate Receptors: By interacting with cell surface receptors, it can modulate signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-Acetamido-2-Deoxy-4,6-O-(4’-Methoxybenzylidene)-3-O-(2’,3’,4’,6’-Tetra- O-Acetyl-Beta-D-Galactopyranosyl)-Alpha-D-Galactopyranoside
- Ethyl 2-Acetamido-2-Deoxy-4,6-O-(4’-Methoxybenzylidene)-3-O-(2’,3’,4’,6’-Tetra- O-Acetyl-Beta-D-Galactopyranosyl)-Alpha-D-Galactopyranoside
Uniqueness
The uniqueness of BENZYL 2-ACETAMIDO-2-DEOXY-4,6-O-(4’-METHOXYBENZYLIDENE)-3-O-(2’,3’,4’,6’-TETRA- O-ACETYL-BETA-D-GALACTOPYRANOSYL)-ALPHA-D-GALACTOPYRANOSIDE lies in its specific benzyl and methoxybenzylidene groups, which confer distinct chemical properties and biological activities compared to similar compounds.
Propiedades
Fórmula molecular |
C37H45NO16 |
|---|---|
Peso molecular |
759.7 g/mol |
Nombre IUPAC |
[6-[[7-acetamido-2-(4-methoxyphenyl)-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C37H45NO16/c1-19(39)38-29-32(54-37-34(50-23(5)43)33(49-22(4)42)31(48-21(3)41)27(52-37)17-45-20(2)40)30-28(51-36(29)46-16-24-10-8-7-9-11-24)18-47-35(53-30)25-12-14-26(44-6)15-13-25/h7-15,27-37H,16-18H2,1-6H3,(H,38,39) |
Clave InChI |
FXPRHDJHAMNBSH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1C(C2C(COC(O2)C3=CC=C(C=C3)OC)OC1OCC4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,4-Dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol](/img/structure/B12286124.png)
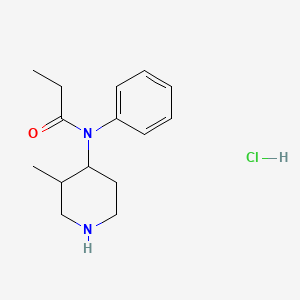
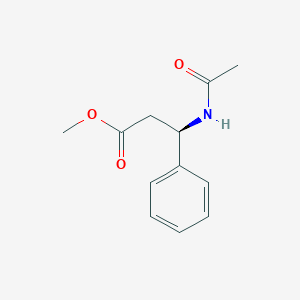
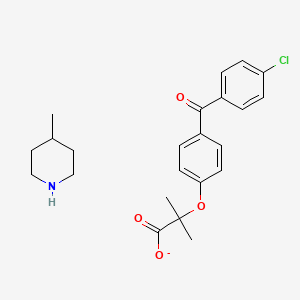

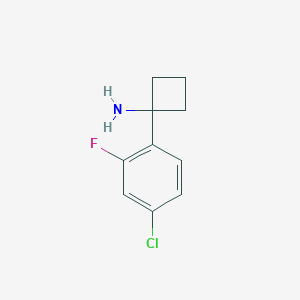

![2-[1-[[2-carboxy-7-[[2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-yl]ethanesulfonate](/img/structure/B12286162.png)
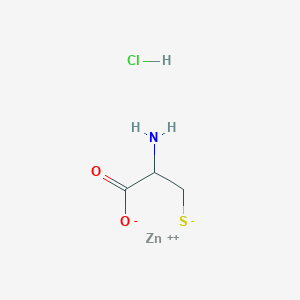

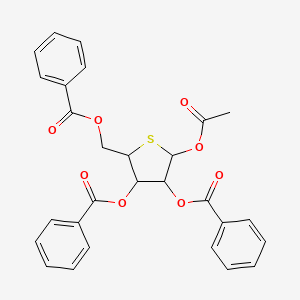

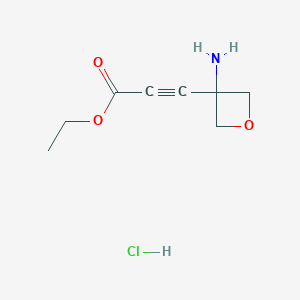
![N-(4-methoxybutyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12286185.png)
